molecular formula C14H20BrN3O3 B2687893 4-bromo-2-(3,3-dimethyl-2-oxobutyl)-5-morpholino-3(2H)-pyridazinone CAS No. 477855-42-8

4-bromo-2-(3,3-dimethyl-2-oxobutyl)-5-morpholino-3(2H)-pyridazinone

Cat. No.: B2687893
CAS No.: 477855-42-8
M. Wt: 358.236
InChI Key: MHXYMONCAOCCQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-(3,3-dimethyl-2-oxobutyl)-5-morpholino-3(2H)-pyridazinone is a synthetic organic compound with the molecular formula C14H20BrN3O3. This compound is characterized by the presence of a bromine atom, a morpholine ring, and a pyridazinone core, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-(3,3-dimethyl-2-oxobutyl)-5-morpholino-3(2H)-pyridazinone typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core is synthesized through the cyclization of appropriate hydrazine derivatives with diketones.

    Introduction of the Bromine Atom: Bromination is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.

    Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and suitable leaving groups.

    Addition of the 3,3-Dimethyl-2-oxobutyl Group: This step involves the alkylation of the pyridazinone core with 3,3-dimethyl-2-oxobutyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Common industrial methods include continuous flow synthesis and batch processing, utilizing automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(3,3-dimethyl-2-oxobutyl)-5-morpholino-3(2H)-pyridazinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-2-(3,3-dimethyl-2-oxobutyl)-5-morpholino-3(2H)-pyridazinone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-2-(3,3-dimethyl-2-oxobutyl)-5-morpholino-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(3,3-dimethyl-2-oxobutyl)-5-morpholino-3(2H)-pyridazinone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholine ring and bromine atom make it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .

Properties

IUPAC Name

4-bromo-2-(3,3-dimethyl-2-oxobutyl)-5-morpholin-4-ylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3O3/c1-14(2,3)11(19)9-18-13(20)12(15)10(8-16-18)17-4-6-21-7-5-17/h8H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXYMONCAOCCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C(=O)C(=C(C=N1)N2CCOCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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